- Highly efficient solvent-free acetylation of alcohols with acetic anhydride catalyzed by recyclable sulfonic acid catalyst (SBA-15-Ph-Pr-SO3H) - An environmentally benign method, Canadian Journal of Chemistry, 2012, 90(5), 464-468
Cas no 93-92-5 (Styralyl Acetate)
Styralyl Acetate Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenylethyl acetate
- alpha-Methylbenzyl acetate
- Methyl phenylcarbinyl acetate
- Styralyl Acetate
- α-Methylbenzyl acetate
- α-Methylbenzenemethanol 1-acetate
- Gardenol
- Benzenemethanol, α-methyl-, acetate (9CI)
- Benzyl alcohol, α-methyl-, acetate (6CI, 8CI)
- (±)-Styrallyl acetate
- (±)-α-Methylbenzyl acetate
- (±)-α-Phenethyl acetate
- 1-Acetoxy-1-phenylethane
- dl-1-Phenylethyl acetate
- Gardeniol II
- Methyl phenyl carbinyl acetate
- Methylphenylcarbinol acetate
- NSC 2397
- sec-Phenethyl acetate
- sec-Phenylethyl acetate
- Styrallyl acetate
- Styrylallyl acetate
- α-Methylbenzenemethanol acetate
- α-Methylbenzyl alcohol, acetate
- α-Phenethyl acetate
- α-Phenylethyl acetate
-
- MDL: MFCD00008858
- Inchi: 1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3
- InChI Key: QUMXDOLUJCHOAY-UHFFFAOYSA-N
- SMILES: O=C(C)OC(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 164.08400
- Monoisotopic Mass: 164.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Color/Form: Colorless to yellowish liquid
- Density: 1.028 g/mL at 25 °C(lit.)
- Boiling Point: 94-95 °C/12 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:195.8°F
Degrees Celsius:91°C - Refractive Index: n20/D 1.493-1.497
n20/D 1.494(lit.) - PSA: 26.30000
- LogP: 2.31070
- FEMA: 2684
- Solubility: Almost insoluble in water
Styralyl Acetate Security Information
- Signal Word:Warning
- Hazard Statement: H227-H315-H319-H335
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:1
- Safety Instruction: S24/25
- RTECS:DO9410000
- Storage Condition:Sealed in dry,Room Temperature
Styralyl Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P195955-100g |
Styralyl Acetate |
93-92-5 | 98% | 100g |
¥103.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P195955-25g |
Styralyl Acetate |
93-92-5 | 98% | 25g |
¥41.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P195955-500g |
Styralyl Acetate |
93-92-5 | 98% | 500g |
¥390.90 | 2023-09-01 | |
| Alichem | A019115240-1000g |
1-Phenylethyl acetate |
93-92-5 | 98% | 1000g |
$212.85 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P840665-500g |
1-Phenylethyl acetate |
93-92-5 | 98% | 500g |
1,605.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 78975-1ML |
Styralyl Acetate |
93-92-5 | 1ml |
¥984.81 | 2023-10-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W268402-SAMPLE-K |
Styralyl Acetate |
93-92-5 | ≥98%, FCC, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W268402-1KG-K |
Styralyl Acetate |
93-92-5 | ≥98%, FCC, FG | 1KG |
1088.11 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W268402-5KG-K |
Styralyl Acetate |
93-92-5 | ≥98%, FCC, FG | 5KG |
2867.71 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W268402-25KG-K |
Styralyl Acetate |
93-92-5 | ≥98%, FCC, FG | 25KG |
7617.86 | 2021-05-17 |
Styralyl Acetate Production Method
Production Method 1
Production Method 2
- Dynamic kinetic resolution of secondary aromatic alcohols with new efficient acyl donors, Tetrahedron: Asymmetry, 2011, 22(13), 1373-1378
Production Method 3
- Preparation of ethylene bridged Chiral bisphosphines as ligands, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Water
- Iodine as an acetyl transfer catalyst, Journal of Chemical Research, 1997, (3), 110-111
Production Method 5
- Pyridinium saccharinate salts as efficient recyclable acylation catalyst: a new bridge between heterogeneous and homogeneous catalysis, Tetrahedron, 2016, 72(24), 3468-3476
Production Method 6
- Recyclable catalysts for esterification or acylation of alcohols, United States, , ,
Production Method 7
- A salt made of 4-N,N-dimethylaminopyridine (DMAP) and saccharin as an efficient recyclable acylation catalyst: a new bridge between heterogeneous and homogeneous catalysis, Chemical Communications (Cambridge, 2011, 47(25), 7227-7229
Production Method 8
- Chromatography-free esterification reactions using a bifunctional polymer, Synlett, 2016, 27(8), 1207-1210
Production Method 9
1.2 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Ethanol , Methanol ; 1 h, rt
1.3 Catalysts: Sodium tetrafluoroborate Solvents: Water ; rt; 1.5 h, rt
1.4 Reagents: Hydrogen Solvents: Methanol ; 10 h, 100 psi, 50 °C
- Chemoenzymatic synthesis of a mixed phosphine-phosphine oxide catalyst and its application to asymmetric allylation of aldehydes and hydrogenation of alkenes, Organic & Biomolecular Chemistry, 2012, 10(7), 1388-1395
Production Method 10
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Solvents: Diethyl ether
- Catalytic acetylation of alcohols and phenols with potassium dodecatungstocobaltate trihydrate, Monatshefte fuer Chemie, 2002, 133(3), 323-327
Production Method 11
- Bi(III) carboxylates as efficient reagents for preparation of esters under mild conditions. A new method for the protection of carboxylic acids, Tetrahedron Letters, 2001, 42(5), 855-857
Production Method 12
Production Method 13
1.2 Reagents: Diiodomethane Solvents: Tetrahydrofuran ; 2.5 h, rt
1.3 1.5 h, rt
- Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591
Production Method 14
- The effect of the migrating group structure on enantioselectivity in lipase-catalyzed kinetic resolution of 1-phenylethanol, Comptes Rendus Chimie, 2016, 19(8), 971-977
Production Method 15
1.2 Reagents: Sodium carbonate Solvents: Water ; 4 h, 25 °C
- Selectivity Enhancement in Dynamic Kinetic Resolution of Secondary Alcohols through Adjusting the Micro-Environment of Metal Complex Confined in Nanochannels: A Promising Strategy for Tandem Reactions, ACS Catalysis, 2015, 5(1), 27-33
Production Method 16
- 4-(N,N-Dimethylamino)pyridine-Embedded Nanoporous Conjugated Polymer as a Highly Active Heterogeneous Organocatalyst, Chemistry - A European Journal, 2012, 18(20), 6328-6334
Production Method 17
- Silver triflate catalyzed acetylation of alcohols, thiols, phenols, and amines, Synthesis, 2011, (10), 1621-1625
Production Method 18
- Process for preparation of fatty alcohol esters by bisphosphonic acid-catalyzed esterification, China, , ,
Production Method 19
- Thallium(III) chloride: a mild and efficient catalyst for acylation of alcohols, phenols and thiols, and for geminal diacylation of aldehydes under solvent-free conditions, Synthesis, 2008, (20), 3307-3313
Production Method 20
- Acetylation catalyzed by functionalized ionic liquid [bmim]OTs, Cuihua Xuebao, 2008, 29(4), 341-345
Styralyl Acetate Raw materials
Styralyl Acetate Preparation Products
Styralyl Acetate Suppliers
Styralyl Acetate Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Styralyl Acetate
Styralyl Acetate (CAS No. 93-92-5): A Comprehensive Overview
Styralyl Acetate, with the chemical formula C9H10O2 and CAS number 93-92-5, is a versatile ester derivative of styrene. This compound has garnered significant attention in the chemical and pharmaceutical industries due to its unique properties and potential applications. Its molecular structure, characterized by a phenyl ring linked to an acetoxy group, makes it a valuable intermediate in organic synthesis and a candidate for various industrial processes.
The primary use of Styralyl Acetate lies in its role as a flavoring agent and fragrance component. Its aromatic profile, reminiscent of fruit and floral notes, makes it a popular choice in the food and cosmetics industries. Additionally, its chemical stability and solubility characteristics allow it to be incorporated into a wide range of formulations, from perfumes to industrial coatings.
In recent years, research has explored the potential applications of Styralyl Acetate in pharmaceuticals. Studies have indicated that derivatives of this compound may exhibit bioactive properties, making them useful in drug development. For instance, researchers have investigated its role as a precursor in synthesizing novel therapeutic agents that target specific biological pathways. These findings highlight the compound's significance in medicinal chemistry.
The synthesis of Styralyl Acetate typically involves the esterification of styrene with acetic anhydride or acetic acid under controlled conditions. This process requires precise temperature control and catalyst selection to ensure high yield and purity. Advances in catalytic systems have improved the efficiency of these reactions, making the production of Styralyl Acetate more sustainable and cost-effective.
The environmental impact of producing and using Styralyl Acetate is another area of concern. While the compound itself is not classified as hazardous, its derivatives can pose environmental risks if not handled properly. Therefore, researchers are focusing on developing greener synthetic routes that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote sustainable chemical manufacturing.
In the realm of material science, Styralyl Acetate has been explored as a monomer for polymer synthesis. Its ability to form polymers with desirable mechanical properties makes it a candidate for developing advanced materials used in electronics, automotive components, and construction industries. Additionally, its compatibility with other monomers allows for the creation of copolymers with tailored properties.
The pharmaceutical industry has also shown interest in exploring the potential therapeutic applications of Styralyl Acetate. Preliminary studies suggest that certain derivatives may possess anti-inflammatory and antioxidant properties. These findings have spurred further research into developing novel drug candidates based on this compound. The integration of computational chemistry techniques has accelerated the discovery process by enabling virtual screening of potential bioactive molecules.
The safety profile of Styralyl Acetate is another critical aspect that has been extensively studied. While acute toxicity studies indicate low hazardous effects at recommended concentrations, chronic exposure risks remain under investigation. Regulatory agencies have established guidelines for handling this compound to ensure worker safety and environmental protection. Compliance with these regulations is essential for manufacturers and users alike.
The market for Styralyl Acetate continues to grow due to its diverse applications across multiple industries. The demand for high-quality flavoring agents and fragrance components has driven innovation in production methods and product formulations. As consumer preferences evolve, so does the need for new and improved versions of this compound that meet stringent quality standards.
In conclusion, Styralyl Acetate (CAS No. 93-92-5) is a multifaceted compound with significant potential in various sectors. Its role as a flavoring agent, fragrance component, and pharmaceutical intermediate underscores its importance in modern chemistry. Ongoing research continues to uncover new applications and improve production methods, ensuring that this compound remains a valuable asset in both industrial and academic settings.
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